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  • Product: pyridazin-4-ol hydrochloride
  • CAS: 116008-72-1

Core Science & Biosynthesis

Foundational

pyridazin-4-ol hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of Pyridazin-4-ol Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine ring system is a privileged scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of Pyridazin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring system is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate robust interactions with biological targets. This guide provides a comprehensive technical analysis of pyridazin-4-ol hydrochloride, a representative member of this class. We delve into the critical aspects of its molecular structure, with a primary focus on the governing principles of tautomerism and the structural implications of protonation. This document synthesizes spectroscopic and crystallographic data from analogous systems to predict its structural features, outlines a validated synthetic pathway, and discusses its relevance and applications in the field of drug discovery. By integrating fundamental chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for scientists engaged in the research and development of novel therapeutics based on the pyridazine core.

Introduction to the Pyridazine Scaffold

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a structural motif of increasing importance in modern drug discovery.[1] Its unique electronic distribution, characterized by a significant dipole moment and dual hydrogen-bond accepting capability, makes it an attractive bioisostere for phenyl rings and other heteroaromatics.[2][3] These properties can enhance aqueous solubility, facilitate crystalline salt formation, and provide specific interaction vectors for molecular recognition at target binding sites.[3] Pyridazin-4-ol hydrochloride, existing predominantly as its pyridazin-4(1H)-one tautomer, is a key exemplar of this scaffold. Understanding its precise molecular structure is fundamental to leveraging its potential in rational drug design.

Molecular Structure and Physicochemical Properties

The defining structural characteristic of pyridazin-4-ol is its existence as a dynamic equilibrium of tautomeric forms. The formation of the hydrochloride salt introduces a proton, which locks the structure into a specific cationic form and profoundly influences its properties.

The Tautomeric Equilibrium

In solution and the solid state, the equilibrium between pyridazin-4-ol (the enol form) and pyridazin-4(1H)-one (the keto or amide form) heavily favors the latter.[4] This preference is analogous to the well-studied 4-hydroxypyridine/4-pyridone system, where the pyridone form predominates due to the formation of a stable, conjugated amide system and its ability to form strong intermolecular hydrogen bonds.[2] The aromaticity of the ring is maintained in the pyridazinone form through the delocalization of the lone pair of electrons from the N1 nitrogen atom.

Caption: Tautomeric equilibrium favoring the pyridazin-4(1H)-one form.

Structure of the Hydrochloride Salt

Treatment with hydrochloric acid results in protonation of the pyridazin-4(1H)-one tautomer. The most basic site is the N2 nitrogen, as protonation at N1 would disrupt the stabilizing amide resonance. The resulting cation is stabilized by resonance, delocalizing the positive charge across the N2-C3 bond. The chloride ion (Cl⁻) serves as the counter-ion.

The definitive solid-state structure, while not experimentally reported for this specific salt, can be inferred from crystal structures of related pyridazinone derivatives.[5][6] These studies reveal that the pyridazinone ring is typically planar. In the crystal lattice, the protonated pyridazinone cation and the chloride anion would be arranged to maximize electrostatic interactions and hydrogen bonding. A strong N-H···Cl⁻ hydrogen bond is expected, along with potential C-H···O or C-H···Cl interactions that assemble the ions into a stable three-dimensional network.[5]

Physicochemical Data Summary

The following table summarizes key physicochemical properties for the parent compound, pyridazin-4-ol / pyridazin-4(1H)-one.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O[4][7]
Molecular Weight 96.09 g/mol [4][8]
CAS Number 17417-57-1 / 20733-10-2[4][8]
Melting Point 252 °C[8]
pKa (Predicted) 9.00 ± 0.70[8]
Hydrochloride MW 132.55 g/mol N/A
Hydrochloride CAS 116008-72-1N/A
Spectroscopic Characterization (Predicted)

A full assignment of the ¹H and ¹³C NMR spectra for various pyridazinone derivatives has been reported, providing a strong basis for predicting the spectral features of pyridazin-4(1H)-one hydrochloride.[9]

  • ¹H NMR Spectroscopy: In a solvent like D₂O or DMSO-d₆, three distinct signals corresponding to the protons on the heterocyclic ring would be expected.

    • H3: A doublet located significantly downfield (δ ≈ 9.0-9.2 ppm) due to the deshielding effects of the adjacent protonated N2 and the C4 carbonyl group.

    • H5 & H6: Two signals in the aromatic region (δ ≈ 7.5-8.0 ppm), likely appearing as a complex multiplet or two distinct doublets, depending on the coupling constants.

    • N1-H: A broad singlet, exchangeable with D₂O, likely appearing downfield (δ > 10 ppm).

  • ¹³C NMR Spectroscopy: Four signals for the ring carbons would be observed.

    • C4 (Carbonyl): The most downfield signal (δ ≈ 170-180 ppm).

    • C3 & C6: Two distinct signals in the aromatic/vinylic region (δ ≈ 140-155 ppm).

    • C5: The most upfield of the ring carbons (δ ≈ 120-130 ppm).

  • Infrared (IR) Spectroscopy:

    • A strong, prominent absorption band between 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic amide.

    • A broad absorption in the region of 2800-3300 cm⁻¹ representing the N-H stretching vibrations of the protonated ring and the N1-H group.

Synthesis and Chemical Reactivity

The synthesis of the pyridazin-4-one core is typically achieved through the cyclocondensation of a 1,4-dicarbonyl equivalent with hydrazine. Subsequent treatment with acid affords the hydrochloride salt.

General Synthetic Workflow

A common and effective strategy involves the reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with a hydrazine derivative. This reaction proceeds via initial condensation followed by cyclization to form the pyridazinone ring. A final reduction step can remove the chlorine atoms. The hydrochloride salt is then formed by dissolving the free base in a suitable solvent and adding hydrochloric acid.

synthesis_workflow start Mucochloric Acid + Hydrazine Hydrate step1 Cyclocondensation start->step1 intermediate Dichloropyridazinone Intermediate step1->intermediate step2 Dechlorination (e.g., H₂, Pd/C) intermediate->step2 product Pyridazin-4(1H)-one (Free Base) step2->product step3 Acidification (HCl in Ethanol) product->step3 final_product Pyridazin-4-ol Hydrochloride step3->final_product

Caption: General workflow for the synthesis of pyridazin-4-ol hydrochloride.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize pyridazin-4(1H)-one from mucochloric acid and hydrazine hydrate.

Pillar of Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization to confirm the identity and purity of the intermediate and final product before proceeding.

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend mucochloric acid (16.9 g, 0.1 mol) in 100 mL of water.

  • Reagent Addition: Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the suspension at room temperature. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a solid.

    • Causality: Refluxing ensures the completion of the cyclization reaction. Cooling promotes complete precipitation of the product from the aqueous solution.

Step 2: Synthesis of Pyridazin-4(1H)-one

  • Reaction Setup: To a hydrogenation vessel, add the 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 0.01 mol), 10% Palladium on Carbon (Pd/C, 100 mg), and 50 mL of ethanol.

  • Dechlorination: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 16 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude pyridazin-4(1H)-one.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure pyridazin-4(1H)-one.

    • Causality: Catalytic hydrogenation is a standard and effective method for the reductive cleavage of carbon-halogen bonds. Celite filtration is essential to completely remove the pyrophoric palladium catalyst.

Step 3: Formation of Pyridazin-4-ol Hydrochloride

  • Dissolution: Dissolve the purified pyridazin-4(1H)-one (0.96 g, 0.01 mol) in 20 mL of anhydrous ethanol with gentle warming.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of HCl in ethanol (5.5 mL, 0.011 mol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate upon addition of the acid. Stir the suspension at 0 °C for an additional 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous ethanol, and then with diethyl ether.

  • Drying: Dry the product under vacuum to yield pyridazin-4-ol hydrochloride as a stable, crystalline solid.

    • Causality: Using an anhydrous solvent and HCl solution prevents the incorporation of water into the crystal lattice. Washing with a non-polar solvent like ether helps to remove residual ethanol and speeds drying.

Applications in Drug Development and Medicinal Chemistry

The pyridazine and pyridazinone cores are integral to a multitude of biologically active molecules, demonstrating a broad therapeutic potential.[10] Their ability to act as hydrogen bond donors and acceptors, engage in π-stacking interactions, and modulate physicochemical properties makes them highly valuable in lead optimization.[1][2]

  • Scaffold for Bioactive Compounds: Derivatives have shown efficacy as antiplatelet, analgesic, antiviral, antitubercular, and anticancer agents.[10]

  • Enzyme Inhibition: The rigid structure of the pyridazine ring can serve as an effective anchor to position functional groups for optimal interaction within an enzyme's active site. For example, pyridazinone-containing compounds have been developed as potent inhibitors of phosphodiesterase 3 (PDE3), leading to cardiotonic and vasodilatory effects.

  • Kinase Inhibitors: While not yet prevalent in marketed drugs, pyridazine-containing molecules are being explored as kinase inhibitors in oncology, such as the ALK inhibitor ensartinib, which has undergone clinical trials.[3]

  • Improving Pharmacokinetics: The polar nature of the pyridazine moiety can be strategically employed to increase the aqueous solubility and improve the overall pharmacokinetic profile of a drug candidate, aiding in the development of orally bioavailable therapeutics.[3]

Safety and Handling

Pyridazin-4-ol is classified with several GHS hazard statements, and its hydrochloride salt should be handled with similar precautions.[4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Pyridazin-4-ol hydrochloride is a structurally fascinating molecule whose properties are dominated by the keto-enol tautomerism inherent to its pyridazinone core. The favored pyridazin-4(1H)-one tautomer, upon protonation, forms a stable cationic species with significant potential as a building block in medicinal chemistry. Its planar, rigid structure, combined with its capacity for specific hydrogen bonding and dipole interactions, makes the pyridazine scaffold a powerful tool for designing next-generation therapeutics. This guide provides the foundational knowledge of its structure, synthesis, and utility, empowering researchers to confidently employ this valuable heterocycle in their drug discovery endeavors.

References

  • Matrix Fine Chemicals. PYRIDAZIN-4-OL | CAS 20733-10-2. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 565900, Pyridazin-4-ol. [Link]

  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Baruch S. Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • National Institute of Standards and Technology. Pyridazine - NIST WebBook. [Link]

  • Martínez, A., et al. (2007). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 45(6), 522-526. [Link]

  • Abdel-Ghani, N. T., & El-Sayed, R. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5, 87-101. [Link]

  • Google Patents. WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • Reed, J. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. [Link]

  • mzCloud. Pyridafol. [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. [Link]

  • ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Supporting Information. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]

  • Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9259, Pyridazine. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • U.S. Environmental Protection Agency. 4-Pyridazinecarboxylic acid, 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-, potassium salt. [Link]

  • National Center for Biotechnology Information. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. [Link]

Sources

Exploratory

pyridazin-4-ol hydrochloride CAS number

An In-Depth Technical Guide to Pyridazin-4-ol Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of pyridazin-4-ol hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridazin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyridazin-4-ol hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazine core, with its unique physicochemical properties, serves as a critical pharmacophore and structural scaffold in the design of novel therapeutic agents.[1][2] This document details the compound's chemical identity, including its definitive CAS Number, and explores its synthesis, analytical characterization, and applications. Furthermore, it offers insights into the causality behind experimental protocols and provides essential safety and handling information, grounding all technical claims in authoritative references.

Chemical Identity and Physicochemical Properties

Pyridazin-4-ol exists in tautomeric equilibrium with its keto form, Pyridazin-4(1H)-one. The hydrochloride salt is a common form used in research and development to improve solubility and handling characteristics.[3]

  • Compound Name: Pyridazin-4-ol hydrochloride

  • Synonyms: Pyridazin-4(1H)-one hydrochloride[4][5]

  • CAS Number: 116008-72-1 [4][5]

The core chemical structure and its tautomeric relationship are illustrated below. The hydrochloride salt forms by protonation of one of the ring nitrogen atoms.

Caption: Chemical identity of Pyridazin-4-ol hydrochloride and its free base tautomers.

Physicochemical Data Summary

The following table summarizes key properties for the pyridazin-4-ol free base. The hydrochloride salt is typically a crystalline solid with enhanced aqueous solubility.

PropertyValueSource
Molecular Formula C₄H₄N₂O[6][7]
Molecular Weight 96.09 g/mol [7][8]
Melting Point 252 °C[7]
Boiling Point 184.7 ± 23.0 °C (at 760 Torr)[7]
Density 1.28 ± 0.1 g/cm³ (at 20 °C)[7]
pKa 9.00 ± 0.70 (Predicted)[7]

Synthesis and Purification

The synthesis of pyridazin-4-one derivatives often involves the cyclization of a diazo precursor. The subsequent formation of the hydrochloride salt is a standard procedure to facilitate purification and improve the compound's stability and solubility.

Rationale for Method Selection

The chosen synthetic pathway, adapted from established methods for pyridazinone synthesis, involves a C1 insertion and cyclization, which is an efficient route to the core heterocyclic structure.[9] The final salt formation step is critical; using hydrochloric acid in a suitable solvent allows for the precipitation of the target compound in high purity, leaving more soluble impurities behind in the mother liquor. This is a robust and scalable method for obtaining clean material.[10]

Experimental Protocol: Synthesis of Pyridazin-4-ol Hydrochloride

This protocol is a representative example for the synthesis of a substituted pyridazin-4-ol, followed by hydrochloride salt formation.

  • Cyclization to form the Pyridazinone Core:

    • A suitable diazo compound precursor is reacted with an agent like N,N-dimethylformamide dimethyl acetal (DMFDMA).[9] This reaction serves to both insert a carbon atom and drive the cyclization to form the pyridazin-4(1H)-one ring system.[9]

    • The reaction is typically heated to ensure completion. The solvent (e.g., DMFDMA itself or a high-boiling solvent) is chosen to facilitate the required reaction temperature.

  • Work-up and Isolation of the Free Base:

    • Upon reaction completion, the mixture is cooled.

    • An anti-solvent (e.g., water or an ether) is added to precipitate the crude pyridazin-4-ol free base.

    • The solid is collected by filtration, washed with a non-polar solvent to remove residual reagents, and dried in vacuo.

  • Formation of the Hydrochloride Salt:

    • The crude pyridazin-4-ol is dissolved in a suitable organic solvent (e.g., acetic acid, ethanol, or isopropanol).[10]

    • Concentrated hydrochloric acid is added dropwise to the solution while stirring.[10]

    • The mixture is heated (e.g., to 100°C) for a period to ensure complete salt formation and then cooled.[10]

    • The solution is often poured into cold water or another anti-solvent to induce crystallization of the hydrochloride salt.[10]

    • The resulting crystalline solid, pyridazin-4-ol hydrochloride, is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold acetone) to remove excess acid and solvent, and then dried under vacuum.

G start Diazo Precursor + C1 Source (e.g., DMFDMA) cyclization Step 1: Cyclization Reaction (Heating in Solvent) start->cyclization workup Step 2: Isolation of Free Base (Precipitation & Filtration) cyclization->workup salt_formation Step 3: Salt Formation (Dissolve in Acetic Acid / Add HCl) workup->salt_formation crystallization Step 4: Purification (Crystallization from Anti-Solvent) salt_formation->crystallization final_product Pyridazin-4-ol Hydrochloride (Filtration & Drying) crystallization->final_product

Caption: General workflow for the synthesis and purification of Pyridazin-4-ol hydrochloride.

Analytical Characterization

Ensuring the identity, purity, and stability of pyridazin-4-ol hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Primary Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both identifying and quantifying pyridazin-4-ol and related structures in various matrices.[11]

  • Causality: This technique is chosen for its exceptional sensitivity and selectivity. Chromatography separates the analyte from impurities, while tandem mass spectrometry provides unambiguous identification based on the parent ion mass and its specific fragmentation pattern.[11] This is crucial for confirming the structure and for quantitative analysis in complex mixtures like biological samples or reaction monitoring.[12]

LC-MS/MS Protocol Outline
  • Sample Preparation:

    • Accurately weigh a sample of pyridazin-4-ol hydrochloride.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Chromatographic Separation (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for efficient separation of the polar analyte from non-polar impurities.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode is effective, as the pyridazine nitrogen is readily protonated.

    • Analysis: Selected Reaction Monitoring (SRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. This provides high specificity.

Caption: Standard analytical workflow for the characterization of Pyridazin-4-ol hydrochloride by LC-MS/MS.

Applications in Research and Drug Development

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry.[2] Its inclusion in a molecule can significantly influence biological activity and pharmacokinetic properties.

  • Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for phenyl, pyridine, or other aromatic rings.[3] Its unique electronic properties, including a high dipole moment and dual hydrogen bond accepting capability, can enhance binding affinity to biological targets.[1][2]

  • Improved Physicochemical Properties: Incorporating a pyridazine moiety can increase polarity and improve aqueous solubility, which are desirable traits for drug candidates.[3] The inherent basicity of the nitrogen atoms allows for the formation of salts, like the hydrochloride, further enhancing solubility and facilitating the creation of crystalline solid forms.[3]

  • Pharmacological Activity: Pyridazine-containing compounds have demonstrated a wide range of biological activities. They are key components in molecules developed as kinase inhibitors (e.g., DYRK1A inhibitors)[13], anti-proliferative agents, and therapeutics for autoimmune diseases and oncology.[1][3] The pyridazine core is present in recently approved drugs, highlighting its clinical relevance.[1][2]

Safety, Handling, and Storage

Proper handling of pyridazin-4-ol hydrochloride is essential for laboratory safety. The GHS hazard classifications for the parent compound provide a baseline for necessary precautions.[8]

GHS Hazard Information (for Pyridazin-4-ol)
  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[16] Keep away from sources of ignition.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] Keep away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Matrix Fine Chemicals. PYRIDAZIN-4-OL | CAS 20733-10-2. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazin-4-ol. PubChem Compound Database. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 749–817. [Link]

  • Bruel, A., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-40. [Link]

  • Imbert, T., et al. (1991). Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • European Union Reference Laboratory for Pesticides. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. [Link]

  • Nakao, K., et al. (2019). Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)-one Using Selective C1 Unit Insertion and Cyclization. Organic Process Research & Development, 23(3), 397–405. [Link]

  • Alfa Aesar. (2025-09-18). Pyridazine - SAFETY DATA SHEET. [Link]

  • Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6823–6834. [Link]

  • U.S. Environmental Protection Agency. (2018). ILV - Pyridate & Degradate Pyridafol in Water - MRID 50235206. [Link]

  • Wang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Pyridazin-4-ol Hydrochloride: A Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of the Pyridazine Scaffold in Drug Discovery The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Pyridazine Scaffold in Drug Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its polar nature and ability to participate in hydrogen bonding, make it an attractive component in the design of novel therapeutics.[1][2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive experimental protocol for the synthesis, characterization, and application of a key pyridazine intermediate: pyridazin-4-ol hydrochloride. This compound serves as a versatile building block for the development of more complex molecules, particularly in the realm of kinase inhibitors.

Chemical Profile of Pyridazin-4-ol Hydrochloride

PropertyValueSource
IUPAC Name pyridazin-4-ol;hydrochloridePubChem
Molecular Formula C₄H₅ClN₂OPubChem
Molecular Weight 132.55 g/mol PubChem
CAS Number 20733-10-2 (parent)Matrix Fine Chemicals[3]
Appearance Off-white to light yellow solidTypical
Solubility Soluble in water and methanolTypical

Synthesis of Pyridazin-4-ol Hydrochloride

The synthesis of pyridazin-4-ol hydrochloride is a two-step process commencing with the cyclocondensation of maleic anhydride with hydrazine to form pyridazin-4-ol, which exists in tautomeric equilibrium with pyridazin-4(1H)-one. This is followed by the formation of the hydrochloride salt.

Part 1: Synthesis of Pyridazin-4-ol

This protocol is adapted from established procedures for the synthesis of pyridazinediones from maleic anhydride and hydrazine.[1][2][4] The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbons of maleic anhydride, followed by dehydration to form the pyridazine ring.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a mixture of ethanol and water.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution. An exothermic reaction may be observed.

  • Acidification and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid, pyridazin-4-ol, in a vacuum oven at 50-60 °C to a constant weight.

Synthesis_Workflow Maleic_Anhydride Maleic Anhydride Reaction Cyclocondensation (Reflux, 4-6h) Maleic_Anhydride->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol/Water, Acetic Acid Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Pyridazin_4_ol Pyridazin-4-ol Drying->Pyridazin_4_ol

Synthesis of Pyridazin-4-ol Workflow

Part 2: Formation of Pyridazin-4-ol Hydrochloride

The hydrochloride salt is prepared by treating the free base, pyridazin-4-ol, with hydrochloric acid. This enhances the compound's solubility in aqueous solutions, which is often advantageous for biological assays.

Materials:

  • Pyridazin-4-ol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Anhydrous diethyl ether

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized pyridazin-4-ol in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid. If using concentrated HCl, it should be added dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be further induced by the addition of a less polar solvent, such as anhydrous diethyl ether.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether to remove any residual acid and solvent. Dry the pyridazin-4-ol hydrochloride under vacuum.

Hydrochloride_Formation Pyridazin_4_ol Pyridazin-4-ol Reaction Acidification Pyridazin_4_ol->Reaction HCl Hydrochloric Acid HCl->Reaction Solvent Methanol/Ethanol Solvent->Reaction Precipitation Precipitation (add Diethyl Ether) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Pyridazin-4-ol HCl Drying->Product Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Compound_Prep Prepare Serial Dilutions of Pyridazin-4-ol HCl Plate_Setup Add Buffer, Compound, and Kinase Mix to 384-well Plate Compound_Prep->Plate_Setup Reaction_Mix Prepare Kinase/Substrate Mix Reaction_Mix->Plate_Setup Start_Reaction Initiate with ATP Plate_Setup->Start_Reaction Incubation Incubate at Optimal Temperature Start_Reaction->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Develop_Signal Measure_Luminescence Read Plate with Luminometer Develop_Signal->Measure_Luminescence Calculate_IC50 Plot Dose-Response Curve and Determine IC₅₀ Measure_Luminescence->Calculate_IC50

Kinase Inhibition Assay Workflow

Safety and Handling

Pyridazin-4-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This application note provides a detailed experimental guide for the synthesis, characterization, and application of pyridazin-4-ol hydrochloride. The protocols outlined herein are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a valuable resource for the preparation and evaluation of this important synthetic intermediate. The versatility of the pyridazine scaffold ensures that compounds derived from pyridazin-4-ol hydrochloride will continue to be of significant interest in the development of novel therapeutic agents.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (URL: [Link])

  • CN105693623A - Maleic hydrazide preparation method - Google P
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: [Link], (1112-1121)ct10.pdf)

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (URL: [Link])

Sources

Application

Application Note: A Comprehensive Guide to the Preparation of Pyridazin-4-ol Hydrochloride Stock Solutions

Abstract: This document provides a detailed protocol for the preparation of high-quality, reproducible stock solutions of pyridazin-4-ol hydrochloride. Pyridazin-4-ol and its derivatives are important heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the preparation of high-quality, reproducible stock solutions of pyridazin-4-ol hydrochloride. Pyridazin-4-ol and its derivatives are important heterocyclic compounds utilized as building blocks in medicinal chemistry and drug development. Accurate and consistent preparation of stock solutions is a foundational prerequisite for reliable downstream experimental results in screening, synthesis, and biological assays. This guide covers essential chemical properties, safety and handling procedures, step-by-step protocols for both aqueous and organic solvent systems, and best practices for storage and stability to ensure scientific integrity.

Introduction and Principle

Pyridazin-4-ol is an aromatic heterocyclic compound belonging to the diazine family.[1] As a hydrochloride salt, its solubility and handling characteristics are often improved for research applications. The preparation of a stock solution is a fundamental laboratory procedure involving the dissolution of a precisely weighed mass of solute in a specific volume of a suitable solvent to achieve a known concentration. The accuracy of this initial stock solution directly impacts the reliability and reproducibility of all subsequent experiments. This protocol is designed to provide researchers with a robust methodology, explaining the causality behind each step to minimize potential errors and ensure the integrity of the prepared solution.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of pyridazin-4-ol hydrochloride is critical for its proper handling and use.

PropertyValueSource
Compound Name Pyridazin-4-ol hydrochlorideChemicalBook[2]
Synonyms Pyridazin-4(1H)-one hydrochlorideChemicalBook[2]
CAS Number 116008-72-1ChemicalBook[2]
Molecular Formula C₄H₅ClN₂OChemicalBook[2]
Molecular Weight 132.55 g/mol ChemicalBook[2]
Parent Compound Pyridazin-4-ol (CAS: 17417-57-1)ChemicalBook[3]
Parent MW 96.09 g/mol PubChem[4]
Appearance Typically a crystalline solidGeneral knowledge
Solubility Inferred to be soluble in water and polar organic solvents like DMSO and ethanol.[5]Cayman Chemical[5]

Critical Safety and Handling Precautions

Pyridazin-4-ol hydrochloride and its parent compound are classified as hazardous.[2][4] Strict adherence to safety protocols is mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Required Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile). Wear a lab coat to protect clothing.[7]

  • General Hygiene: Avoid generating dust during handling.[8] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound.[8]

  • Storage of Solid: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]

Detailed Experimental Protocols

This section provides step-by-step instructions for preparing stock solutions. The choice of solvent (aqueous vs. organic) depends entirely on the requirements of the downstream application and the compound's solubility characteristics.

Required Materials and Equipment
  • Pyridazin-4-ol hydrochloride solid

  • Analytical balance (readable to at least 0.1 mg)

  • Weigh paper or weigh boat

  • Spatula

  • Appropriate Class A volumetric flasks and caps

  • Pipettes (serological and/or micropipettes)

  • Solvents:

    • Aqueous: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), or other relevant biological buffer.

    • Organic: Dimethyl sulfoxide (DMSO, anhydrous or cell culture grade), or Ethanol (EtOH).

  • Vortex mixer

  • Sonicator (water bath)

  • Syringe filters (0.22 µm pore size, compatible with the chosen solvent)

  • Sterile syringes

  • Sterile conical tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE) as described in Section 3

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for most cell-based assays and biochemical experiments where aqueous compatibility is required.

Principle: The hydrochloride salt form is specifically designed to enhance aqueous solubility. PBS is often chosen as a solvent to maintain a stable physiological pH.

  • Calculation:

    • The molecular weight (MW) is 132.55 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need: Mass (g) = Concentration (mol/L) × Volume (L) × MW (g/mol)

    • For 10 mL (0.010 L) of a 10 mM solution: Mass = 0.010 mol/L × 0.010 L × 132.55 g/mol = 0.0013255 g = 1.33 mg

  • Weighing:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh out 1.33 mg of pyridazin-4-ol hydrochloride. Expert Tip: For small masses, it is often more accurate to weigh a larger amount (e.g., 13.3 mg) and dissolve it in a larger volume (e.g., 100 mL) to minimize weighing errors.

  • Dissolution:

    • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of PBS (or your chosen aqueous buffer) to the flask.

    • Cap the flask and vortex thoroughly. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also be attempted, but monitor for any signs of degradation.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add PBS to the 10 mL calibration mark. Ensure the bottom of the meniscus is level with the mark.

  • Homogenization and Sterilization:

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • For biological applications, sterile filter the solution using a 0.22 µm syringe filter into a sterile conical tube. This removes potential microbial contaminants.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, solvent, date, and your initials.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is ideal for creating a highly concentrated stock for compound libraries or when the final assay can tolerate a low percentage of DMSO.

Principle: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[5] It is a common choice for creating high-concentration stocks for serial dilution.

  • Calculation:

    • For 5 mL (0.005 L) of a 50 mM (0.050 mol/L) solution: Mass = 0.050 mol/L × 0.005 L × 132.55 g/mol = 0.0331 g = 33.1 mg

  • Weighing and Dissolution:

    • Accurately weigh 33.1 mg of the compound and transfer it to a 5 mL volumetric flask.

    • Add approximately 3.5 mL of anhydrous DMSO.

    • Cap and vortex until the solid is completely dissolved. Sonication can be used if needed. Causality Note: Using anhydrous DMSO is critical as water can reduce the long-term stability of some compounds and may cause DMSO to freeze unevenly at -20°C.

  • Final Steps:

    • Bring the solution to the final 5 mL volume with DMSO.

    • Homogenize by inverting the flask multiple times.

    • Aliquot into appropriate vials (e.g., glass or polypropylene) and store. Filtration is typically not required for DMSO stocks unless particulates are visible.

Quality Control and Verification

A self-validating protocol ensures trustworthiness. After preparation, perform these simple checks:

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • pH Measurement (Aqueous only): For buffered solutions, the pH should remain within the expected range (e.g., 7.2-7.4 for PBS). A significant shift could indicate an issue with the compound or buffer.

Recommended Storage and Stability

While specific stability data for pyridazin-4-ol hydrochloride is not widely published, general best practices for similar compounds can be followed.[10][11]

  • Short-Term (1-2 weeks): Aqueous solutions can be stored at 2-8°C, protected from light.

  • Long-Term (1-6 months): For extended storage, both aqueous and DMSO stock solutions should be stored at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Repeated temperature cycling can degrade the compound. Using single-use aliquots is the most effective way to prevent this.

  • Validation: The stability of the compound in your specific solvent and storage conditions should be validated for long-term or critical studies.[10]

Workflow Visualization: Stock Solution Preparation

The following diagram outlines the logical flow of the preparation protocol.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_final Finalization & Storage Phase calc 1. Calculation Determine required mass based on target concentration and volume. weigh 2. Weighing Use an analytical balance for precise mass measurement. calc->weigh dissolve 3. Dissolution Transfer solid to volumetric flask. Add ~70% solvent and mix (vortex, sonicate). weigh->dissolve volume 4. Final Volume Adjustment Bring solution to final volume with solvent (adjust meniscus). dissolve->volume mix 5. Homogenization Cap and invert flask repeatedly to ensure a uniform solution. volume->mix filter 6. Sterilization & Aliquoting (Optional) Filter with 0.22 µm filter. Dispense into single-use vials. mix->filter If required store 7. Storage Label vials clearly and store at the recommended temperature (-20°C / -80°C). mix->store If no filtration filter->store

Caption: Workflow for preparing pyridazin-4-ol hydrochloride stock solution.

References

  • Pyridazine . Wikipedia. Available at: [Link]

  • Pyridazin-4-ol | C4H4N2O | CID 565900 . PubChem, National Institutes of Health. Available at: [Link]

  • PYRIDAZIN-4-OL | CAS 20733-10-2 . Matrix Fine Chemicals. Available at: [Link]

  • Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)-one Using Selective C1 Unit Insertion and Cyclization . ACS Publications, Organic Process Research & Development. Available at: [Link]

  • Pyridazine Safety Data Sheet . Thermo Fisher Scientific. Available at: [Link]

  • Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids . PubMed, National Library of Medicine. Available at: [Link]

  • Stability of Acetazolamide, Baclofen, Dipyridamole, Mebeverine Hydrochloride, Propylthiouracil, Quinidine Sulfate, and Topiramate Oral Suspensions in SyrSpend SF PH4 . PubMed, National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of Pyridazin-4-ol Hydrochloride

Welcome to the technical support center for pyridazin-in-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridazin-in-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation. As your Senior Application Scientist, I will walk you through the underlying principles and practical solutions to optimize the solubility of this compound.

Introduction to Pyridazin-4-ol Hydrochloride and its Solubility Challenges

Pyridazin-4-ol, a heterocyclic compound, and its hydrochloride salt are of interest in pharmaceutical research. The pyridazinone core is found in various compounds investigated for cardiovascular and other therapeutic applications.[1][2] However, like many nitrogen-containing heterocyclic compounds, pyridazin-4-ol derivatives can exhibit poor aqueous solubility, a significant hurdle in drug development.[1] The hydrochloride salt is often synthesized to improve solubility and dissolution rates.[3] While this is a common and often successful strategy, working with hydrochloride salts can present its own set of challenges, including pH-dependent solubility, the common ion effect, and potential for precipitation.[4][5]

This guide provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridazin-4-ol hydrochloride not dissolving in water, even though it's a salt?

While hydrochloride salts are generally more water-soluble than their free base counterparts, complete dissolution is not always guaranteed and can be influenced by several factors.[3] The pyridazine ring system's aromaticity and potential for intermolecular interactions can contribute to a stable crystal lattice that is resistant to dissolution. Furthermore, the solubility of hydrochloride salts of weak bases is highly pH-dependent.

Q2: How does pH affect the solubility of pyridazin-4-ol hydrochloride?

Pyridazin-4-ol is a weak base. Its hydrochloride salt is formed by reacting the basic nitrogen atom(s) in the pyridazine ring with hydrochloric acid. In solution, an equilibrium exists between the ionized (protonated) form and the neutral (free base) form.

  • Low pH (acidic conditions): The equilibrium shifts towards the protonated, more soluble form of the pyridazin-4-ol.

  • High pH (neutral to basic conditions): The compound will deprotonate to its less soluble free base form, which can lead to precipitation.[6]

Therefore, if your aqueous solution has a pH that is not sufficiently acidic, you may observe poor solubility or precipitation.

Q3: I'm observing precipitation when I add a chloride-containing buffer to my solution. What is happening?

This phenomenon is likely due to the common ion effect .[4] The solubility of pyridazin-4-ol hydrochloride is governed by its solubility product (Ksp). When an external source of chloride ions (e.g., from sodium chloride or a chloride-based buffer) is introduced, the equilibrium of the dissolution process is shifted, leading to a decrease in the solubility of the salt.[7][8]

Troubleshooting Guide

This section provides systematic approaches to address common solubility issues with pyridazin-4-ol hydrochloride.

Issue 1: Poor Dissolution in Aqueous Media

If you are experiencing difficulty dissolving pyridazin-4-ol hydrochloride in water or aqueous buffers, consider the following troubleshooting steps:

Logical Troubleshooting Flow for Poor Dissolution

A Start: Poor Dissolution B Measure pH of the solution A->B C Is pH < pKa of pyridazin-4-ol? B->C D Adjust pH downwards with dilute HCl C->D No F Is the dissolution medium a high-chloride buffer? C->F Yes I Solution Achieved D->I E Consider alternative solvents or co-solvents G Switch to a non-chloride buffer (e.g., phosphate, acetate) F->G Yes H Sonication or gentle heating F->H No G->I J Issue Persists G->J If precipitation still occurs H->I H->J J->E

Caption: Troubleshooting workflow for poor dissolution.

Step-by-Step Troubleshooting:

  • Verify Solution pH: Use a calibrated pH meter to check the pH of your solution. For a hydrochloride salt of a weak base, a lower pH is generally required to maintain solubility.

  • pH Adjustment: If the pH is not sufficiently acidic, gradually add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the dissolution.

  • Evaluate for Common Ion Effect: If your buffer system contains chloride ions, this may be suppressing the solubility.[4] Consider switching to a different buffer system, such as a phosphate or acetate buffer.

  • Employ Physical Dissolution Aids: Gentle heating and sonication can help to overcome the activation energy barrier for dissolution. However, be cautious with heating as it can potentially degrade the compound.

  • Consider Co-solvents: If aqueous solubility remains a challenge, the use of co-solvents may be necessary.

Issue 2: Precipitation Upon Standing or pH Adjustment

Precipitation after initial dissolution is a common issue, often triggered by a change in pH or the introduction of a common ion.

Logical Flow for Investigating Precipitation

A Start: Precipitation Observed B Was the pH of the solution changed? A->B C Precipitate is likely the free base B->C Yes E Were any new reagents added? B->E No D Maintain a lower pH to keep the compound protonated C->D I Issue Resolved D->I F Check for common ions in the added reagent E->F Yes G Precipitate may be due to the common ion effect F->G H Consider alternative reagents without the common ion G->H H->I

Caption: Investigating the cause of precipitation.

Preventative Measures:

  • Maintain Acidic Conditions: Ensure that the pH of your stock solutions and experimental media is low enough to keep the pyridazin-4-ol hydrochloride protonated and in its soluble form.

  • Careful Buffer Selection: When formulating, be mindful of the potential for common ion effects and choose your buffer components accordingly.

Advanced Solubility Enhancement Strategies

For challenging formulations, more advanced techniques may be required. Below are detailed protocols for three common approaches.

Co-solvency

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Experimental Protocol: Determining a Suitable Co-solvent System

  • Solvent Screening:

    • Prepare saturated solutions of pyridazin-4-ol hydrochloride in a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO).[1]

    • Equilibrate the solutions for 24 hours at a controlled temperature.

    • Filter the solutions and analyze the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).

  • Co-solvent System Optimization:

    • Select the most promising solvents from the initial screen.

    • Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent(s) (e.g., 10%, 20%, 30% v/v).

    • Determine the solubility of pyridazin-4-ol hydrochloride in each co-solvent mixture as described above.

    • Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio.

Data Presentation: Example Co-solvent Screening Data

Co-solvent (30% v/v in water)Solubility (mg/mL)
Ethanol5.2
Propylene Glycol12.8
PEG 40025.1
DMSO45.7

Note: This is example data for illustrative purposes.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.[3]

Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Complex

  • Phase Solubility Studies:

    • Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

    • Add an excess of pyridazin-4-ol hydrochloride to each solution.

    • Equilibrate, filter, and analyze the concentration of the dissolved drug.

    • Plot the drug concentration against the cyclodextrin concentration to determine the complexation efficiency.

  • Complex Preparation (Kneading Method):

    • Create a paste by mixing pyridazin-4-ol hydrochloride and the chosen cyclodextrin in a specific molar ratio with a small amount of a water-alcohol mixture.

    • Knead the paste for a defined period (e.g., 60 minutes).

    • Dry the resulting product to obtain a powder.

  • Characterization:

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Evaluate the dissolution rate of the complex compared to the uncomplexed drug.

Solid Dispersion

This technique involves dispersing the drug in an inert carrier matrix at the solid state.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Solvent Selection: Identify a common solvent that dissolves both the pyridazin-4-ol hydrochloride and the carrier.

  • Preparation:

    • Dissolve the drug and the carrier in the chosen solvent in various ratios.

    • Evaporate the solvent under reduced pressure to obtain a solid mass.

    • Pulverize and sieve the resulting solid dispersion.

  • Characterization:

    • Analyze the solid dispersion for its physical state (amorphous or crystalline) using DSC and PXRD.

    • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with the physical mixture and the pure drug.[2]

Data Presentation: Example Dissolution Profile Comparison

Time (min)Pure Drug (% Dissolved)Physical Mixture (% Dissolved)Solid Dispersion (% Dissolved)
5101545
15253580
30405095
60556598

Note: This is example data for illustrative purposes.

Conclusion

Improving the solubility of pyridazin-4-ol hydrochloride is a critical step in its development as a potential therapeutic agent. By understanding the underlying physicochemical principles and systematically applying the troubleshooting and formulation strategies outlined in this guide, researchers can effectively overcome solubility challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • World Journal of Pharmaceutical Research. (n.d.). Common-ion effect on dissolution. Retrieved from [Link]

  • Shakeel, F., Haq, N., Al-Dhfyan, A., Raish, M., & Alanazi, F. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368. [Link]

  • Yarraguntla, S. R., & Kumar, P. (2016). Enhancement of Solubility and Dissolution Rate of Poorly Soluble Antihypertensive Drug using Solid Dispersion Technique. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • LibreTexts. (2021). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Drugs.com. (2023). Clearing the Confusion on Pharmaceutical Salts & Drug Names. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • Babu, N., & Nangia, A. (2011). Solubility advantage of amorphous drugs and its implications in drug delivery. Therapeutic delivery, 2(6), 761–775. [Link]

  • L-Università ta' Malta. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • British Journal of Clinical Pharmacology. (2004). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Hsieh, Y. L., & Taylor, L. S. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International journal of pharmaceutics, 605, 120815. [Link]

  • Serajuddin, A. T. M. (2007). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of pharmaceutical sciences, 96(2), 338–347. [Link]

  • ResearchGate. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 71(5), 594–596. [Link]

  • Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 676-684. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Pyridazin-4-ol Hydrochloride

Welcome to the technical support center for the purification of pyridazin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyridazin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with pyridazine derivatives and require a high degree of purity for their downstream applications. The pyridazine structure is a vital pharmacophore found in numerous herbicides and pharmaceutical drugs[1][2]. Therefore, ensuring the purity of intermediates like pyridazin-4-ol hydrochloride is a critical step in the research and development pipeline.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the scientific principles behind each purification step.

General Purification and Analysis Workflow

The purification of crude pyridazin-4-ol hydrochloride typically involves a primary purification step, such as recrystallization, followed by rigorous analysis to confirm purity. If impurities persist, secondary purification methods or optimization of the initial step may be required.

cluster_0 Initial State cluster_1 Primary Purification cluster_2 Analysis & Decision cluster_3 Outcomes crude Crude Pyridazin-4-ol HCl dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Treat with Activated Carbon (Optional) dissolve->decolorize If colored filter Hot Filter to Remove Insolubles dissolve->filter If not colored decolorize->filter crystallize Cool Slowly to Crystallize filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Under High Vacuum isolate->dry analysis Purity Analysis (NMR, LC-MS, mp) dry->analysis pure Pure Product (>95%) analysis->pure Meets Specs impure Impure Product analysis->impure Fails Specs impure->dissolve Re-purify

Caption: General workflow for the purification and analysis of crude pyridazin-4-ol HCl.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Q1: My final product has a persistent yellow or brown color. How can I remove these impurities?

A1: The Cause and The Solution

Persistent color in your crude product typically arises from high molecular weight, conjugated byproducts or oxidation products formed during synthesis. These impurities often have similar solubility profiles to your target compound, making them difficult to remove by recrystallization alone.

The most effective method for removing such colored impurities is treatment with activated carbon (charcoal).[3][4] Activated carbon possesses a highly porous structure with a vast surface area, allowing it to adsorb large organic molecules responsible for the color, without significantly binding your smaller target molecule.[3][5][6]

Detailed Protocol: Decolorization with Activated Carbon
  • Choose Your Solvent: Select an appropriate recrystallization solvent in which your pyridazin-4-ol hydrochloride is highly soluble when hot and sparingly soluble when cold (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dissolution: In a flask, dissolve your crude product in the minimum amount of the hot solvent. Achieving a saturated or near-saturated solution is key.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent bumping when the carbon is added.

  • Add Activated Carbon: Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding too much activated carbon can lead to significant loss of your desired product through adsorption.[7]

  • Heat and Stir: Gently heat the mixture back to reflux for 5-10 minutes with stirring. This ensures maximum contact between the impurities and the carbon.

  • Hot Filtration: This is the most critical step. You must filter the solution while hot to remove the activated carbon. Use a pre-heated filter funnel (fluted filter paper is ideal) to prevent your product from prematurely crystallizing in the funnel and on the filter paper.

  • Crystallization: Collect the hot, decolorized filtrate in a clean, pre-warmed flask. Cover it and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

Q2: My recovery yield is very low after recrystallization. What are the common causes and how can I improve it?

A2: Identifying and Rectifying Yield Loss

A low yield (e.g., <50%) from recrystallization is a common and frustrating issue. The primary culprits are almost always procedural.[7]

Probable Causes & Solutions:

  • Excess Solvent: The most frequent error is using too much solvent to dissolve the crude solid. The goal is to make a saturated solution at the solvent's boiling point. If excess solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling.[7]

    • Solution: Add the hot solvent in small portions to your crude material until it just dissolves. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.

  • Improper Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold. If the compound has moderate solubility at low temperatures, your yield will suffer.

    • Solution: Conduct small-scale solvent screening tests. For hydrochloride salts, which are often highly polar, good starting points are polar protic solvents like ethanol or methanol, or a mixed solvent system like ethanol/ethyl acetate or methanol/ether.

  • Cooling Too Rapidly: Crash-cooling a hot, saturated solution can trap impurities within the crystal lattice and lead to the formation of very small crystals, which are harder to filter and wash effectively.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Once it has reached room temperature, then place it in an ice bath to maximize recovery.

  • Discarding the Mother Liquor Prematurely: The filtrate (mother liquor) after the first filtration still contains dissolved product.

    • Solution: You can often recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Q3: My product oiled out or won't crystallize from solution. How can I induce crystallization?

A3: From Oil to Crystal

"Oiling out" occurs when the solute comes out of solution above its melting point, forming an oily liquid instead of a solid crystal lattice. This is common with impure compounds or when the boiling point of the solvent is very high. Hydrochloride salts can also be hygroscopic, and absorbed moisture can interfere with crystallization.[8]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point slightly, then attempt to cool it again, but more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution. This provides a perfect template for crystallization to begin.[9]

  • Introduce an "Anti-Solvent": If your compound is soluble in a solvent like ethanol but insoluble in a non-polar solvent like hexane or diethyl ether, you can use this to your advantage.[10] Dissolve the compound in a minimal amount of the "good" solvent (ethanol). Then, slowly add the "anti-solvent" (hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, and then allow it to stand. This technique effectively lowers the overall solubility of your compound.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing purification challenges.

cluster_outcomes cluster_solutions start Start with Crude Product recrystallize Perform Recrystallization start->recrystallize outcome Assess Outcome recrystallize->outcome low_yield Low Yield? outcome->low_yield Check Yield colored Colored Product? outcome->colored Check Appearance oiled_out Oiled Out? outcome->oiled_out Check Form impure Still Impure (LCMS/NMR)? outcome->impure Check Purity sol1 Reduce solvent volume Check mother liquor for 2nd crop low_yield->sol1 Yes success Pure Product low_yield->success No sol2 Add activated carbon Perform hot filtration colored->sol2 Yes colored->success No sol3 Re-dissolve, add more solvent Scratch flask or add seed crystal Use anti-solvent oiled_out->sol3 Yes oiled_out->success No sol4 Re-crystallize with different solvent Consider column chromatography impure->sol4 Yes impure->success No sol1->recrystallize Re-attempt sol2->recrystallize Re-attempt sol3->recrystallize Re-attempt sol4->recrystallize Re-attempt

Caption: A decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing pyridazin-4-ol hydrochloride?

A1: Pyridazin-4-ol hydrochloride is a polar, ionic salt. Therefore, polar solvents are the best starting point. Based on data for similar pyridazinone structures, which are sparingly soluble in alcohols and weakly soluble in water, the hydrochloride salt should have enhanced solubility in these protic solvents.[11]

  • Good choices: Ethanol, methanol, isopropanol.

  • Mixed solvent systems: These often provide the best results by allowing for fine-tuning of solubility. Excellent systems to try include:

    • Ethanol / Water

    • Ethanol / Ethyl Acetate[12]

    • Methanol / Diethyl Ether

The strategy is to dissolve the salt in a minimal amount of the more polar solvent (e.g., ethanol) and then add the less polar "anti-solvent" (e.g., ethyl acetate) until turbidity is observed, then re-heat to clarify and cool slowly.

Q2: How should I properly dry the purified pyridazin-4-ol hydrochloride?

A2: Residual solvent can compromise analytical data and future reactions. Once you have filtered your crystals and washed them with a small amount of cold solvent, they should be dried under high vacuum for several hours. A drying pistol or an Abderhalden apparatus can be used. Gentle heating can be applied if the compound's melting point is known and sufficiently high (Pyridazin-4-ol has a reported melting point of 252°C[13]), but it is often best to dry at room temperature under vacuum to avoid any potential decomposition.

Q3: What are the best storage conditions for the purified product?

A3: Many hydrochloride salts are hygroscopic.[8] To maintain purity and prevent degradation, store your purified pyridazin-4-ol hydrochloride in a tightly sealed vial, inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide. Protect the compound from direct light and store at a cool, stable temperature.

Data Summary: Common Recrystallization Solvents

This table provides properties of solvents that are potentially useful for the purification of pyridazin-4-ol hydrochloride.

SolventBoiling Point (°C)Polarity (Dipole Moment, D)Notes
Water1001.85High polarity; may require a co-solvent to reduce solubility at cold temperatures.
Ethanol781.69Excellent starting point. Good for dissolving polar salts when hot.
Methanol651.70Similar to ethanol but more volatile. Can be very effective.
Isopropanol821.66Less polar than ethanol; may be a good choice if solubility in ethanol is too high.
Ethyl Acetate771.78Often used as a less polar "anti-solvent" with alcohols.[12]
Diethyl Ether351.15A non-polar anti-solvent. Very volatile.
Hexane69~0A non-polar anti-solvent. Good for precipitating polar compounds.[10]

Polarity data is generally used to infer miscibility and solubility ("like dissolves like").

References
  • Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023). Chiemivall. [Link]

  • Removal of color impurities from organic compounds. (1956).
  • Process for purification of phenylhydrazine. (1982).
  • Decolorization with Activated Carbon. (n.d.). Carbotecnia. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Pyridazin-4-ol. (n.d.). PubChem. [Link]

  • Pyridazine. (n.d.). Wikipedia. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)-one Using Selective C1 Unit Insertion and Cyclization. (2019). ACS Publications. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Pyridafol (Ref: CL 9673 ). (n.d.). AERU, University of Hertfordshire. [Link]

  • Activated Carbon For Glucose Decolorization. (n.d.). Heycarbons. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2018). ResearchGate. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (n.d.). Huamei Carbon. [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]

  • Pyridazine-4-carboxylic Acid. (n.d.). PubChem. [Link]

  • Pyridafol. (n.d.). PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Pyridazin-4-ol Hydrochloride

Welcome to the technical support center for the crystallization of pyridazin-4-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of pyridazin-4-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with the crystallization of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity, crystalline pyridazin-4-ol hydrochloride consistently.

Troubleshooting Guide: A-to-Z Crystallization Problem Solving

Crystallization is a critical purification step, and its success hinges on a delicate balance of thermodynamics and kinetics. When faced with unexpected results, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to diagnose and resolve common issues encountered during the crystallization of pyridazin-4-ol hydrochloride.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting common crystallization problems.

Troubleshooting_Crystallization start Start: Dissolved Crude Pyridazin-4-ol Hydrochloride check_crystals Crystals Formed Upon Cooling? start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No oiling_out Oiling Out Occurred check_crystals->oiling_out Liquid Droplets Form success Successful Crystallization: Collect and Dry Crystals check_crystals->success Yes action_no_crystals1 Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->action_no_crystals1 action_oiling_out1 Re-heat and add more of the 'good' solvent to dilute the solution. oiling_out->action_oiling_out1 poor_yield Poor Crystal Yield action_poor_yield1 Concentrate mother liquor and cool for a second crop. poor_yield->action_poor_yield1 poor_purity Poor Purity/ Morphology action_poor_purity1 Re-dissolve and cool slower to improve crystal lattice formation. poor_purity->action_poor_purity1 success->poor_yield Low Yield? success->poor_purity Impure? action_no_crystals2 If still no crystals: - Use anti-solvent - Re-evaluate solvent system action_no_crystals1->action_no_crystals2 action_oiling_out2 If oiling persists: - Cool solution slower - Change solvent system to one with a lower boiling point action_oiling_out1->action_oiling_out2 action_poor_yield2 Re-evaluate solvent choice: - Is the compound too soluble at low temperature? action_poor_yield1->action_poor_yield2 action_poor_purity2 Consider a different solvent system or a pre-crystallization purification step. action_poor_purity1->action_poor_purity2

Caption: Troubleshooting workflow for pyridazin-4-ol hydrochloride crystallization.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have during the crystallization of pyridazin-4-ol hydrochloride.

Q1: My pyridazin-4-ol hydrochloride is not crystallizing out of solution upon cooling. What should I do?

A1: The absence of crystal formation is typically due to either high solubility of the compound in the solvent at low temperatures or a high nucleation energy barrier. Here are several steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the solution. This provides a template for further crystal growth.

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Anti-solvent Addition: If the above methods fail, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then allow it to stand.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution. To address this:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to decrease the supersaturation. Then, allow the solution to cool more slowly.[2]

  • Slower Cooling: Rapid cooling can favor oiling out. Insulate the flask to ensure a gradual decrease in temperature, allowing more time for orderly crystal lattice formation.

  • Solvent Selection: Consider using a lower-boiling point solvent or a different solvent system altogether.

Q3: The yield of my crystallized pyridazin-4-ol hydrochloride is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor. To improve your yield:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound is too soluble in the chosen solvent even when cold, you will experience a low recovery. You may need to screen for a more suitable solvent or solvent mixture.

  • Concentration: You may have used too much solvent. Before crystallization, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Second Crop: After filtering your initial crystals, you can try to recover more product from the mother liquor. Concentrate the filtrate by evaporating a portion of the solvent and then cool it again to obtain a "second crop" of crystals. Be aware that the purity of the second crop may be lower than the first.[1]

Q4: The purity of my crystals is not satisfactory. What are the likely causes and solutions?

A4: Impurities can be trapped in the crystal lattice (inclusion) or adsorbed onto the crystal surface.

  • Slow Down Crystallization: Rapid crystal growth can trap impurities within the lattice. A slower cooling rate allows for more selective crystallization, where impurity molecules are excluded from the growing crystal structure.[1]

  • Washing: Ensure that the crystals are thoroughly washed with a small amount of cold crystallization solvent after filtration to remove any residual mother liquor clinging to the crystal surfaces.

  • Re-crystallization: If the purity is still low, a second recrystallization step is often necessary.

Q5: How does pH affect the crystallization of pyridazin-4-ol hydrochloride?

A5: As a hydrochloride salt of a weakly basic parent molecule, the solubility of pyridazin-4-ol hydrochloride is significantly influenced by pH. The pyridazine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[3]

  • Low pH (Acidic): In highly acidic solutions, the pyridazin-4-ol will be fully protonated, existing as the hydrochloride salt. Its solubility will depend on the specific solvent system.

  • Neutral to High pH (Basic): As the pH increases, the pyridazin-4-ol hydrochloride will be deprotonated to its free base form. The free base has different solubility properties than the salt. This change in solubility can be exploited to induce crystallization. For instance, dissolving the crude material in an acidic solution and then slowly adding a base to raise the pH can trigger the precipitation of the less soluble form. The rate of pH change can influence crystal size and morphology.

Q6: I am observing different crystal shapes (e.g., needles vs. plates). What could be the reason?

A6: Crystal morphology, or habit, can be influenced by several factors:

  • Solvent: The solvent from which the compound is crystallized can have a profound effect on the crystal shape. For example, a patent for a pyridazinone derivative suggests that crystallization in an alcohol or an alcohol-ester mixture can be used.[4]

  • Cooling Rate: A slower cooling rate generally leads to larger, more well-defined crystals. Rapid cooling can result in smaller, needle-like crystals.

  • Impurities: The presence of impurities can inhibit growth on certain crystal faces, leading to a change in the overall crystal habit.

  • Polymorphism: Pyridazinone derivatives have been shown to exhibit polymorphism, where the same compound can crystallize into different solid-state forms with distinct crystal structures and physical properties. Different polymorphs can have different crystal habits.

Experimental Protocol: Recrystallization of Pyridazin-4-ol Hydrochloride

This protocol provides a general procedure for the recrystallization of pyridazin-4-ol hydrochloride. The choice of solvent and specific volumes should be optimized based on the scale of your experiment and the purity of your starting material.

Objective: To purify crude pyridazin-4-ol hydrochloride by recrystallization to obtain a high-purity crystalline solid.

Materials:

  • Crude pyridazin-4-ol hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/ethyl acetate)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with a water or oil bath)

  • Glass funnel and filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the test tube to cool to room temperature and then in an ice bath. A good amount of crystals should form.

  • Dissolution:

    • Place the crude pyridazin-4-ol hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for a few minutes to help them dry.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a suitable temperature can be used.

Data Summary Table:

ParameterRecommended ConditionRationale
Solvent Ethanol, Isopropanol, or Ethanol/Ethyl AcetateThese solvents often provide a good balance of solubility at high temperatures and insolubility at low temperatures for polar heterocyclic compounds.
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of larger, purer crystals by allowing for selective incorporation into the crystal lattice.[1]
Washing Solvent Cold recrystallization solventRemoves impurities from the crystal surface without dissolving a significant amount of the product.

References

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. Available at: [Link]

  • Process For The Preparationof Pyridazinone Derivative - Quick Company. Available at: [Link]

  • Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem. Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.
  • Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

  • EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

  • Schematic protocol of drug recrystallization for further purification. - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Solid-State Characterization in Drug Development and Formulation - Research and Reviews. Available at: [Link]

  • Pyridazinone hydrochloride compound and method for producing the same - Patent WO-9950248-A1 - PubChem. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Solid state characterization of a novel physical interaction (paracetamolchlorpheniramine maleate) - ResearchGate. Available at: [Link]

  • Characterization of the solid-state: spectroscopic techniques - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Pyridazin-4-ol Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of pyridazin-4-ol hydrochloride. The content is structured to a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of pyridazin-4-ol hydrochloride. The content is structured to address common issues through practical, field-proven solutions, moving from frequently asked questions to detailed troubleshooting and step-by-step protocols. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling crude pyridazin-4-ol hydrochloride.

Q1: My initial analysis (TLC, NMR) of crude pyridazin-4-ol hydrochloride shows multiple impurities. Where should I begin?

A1: The first step is to characterize the impurities to the best of your ability. Are they starting materials, reagents, or reaction byproducts?[1][2] A simple Thin Layer Chromatography (TLC) analysis can provide initial clues about the number and polarity of the impurities. Based on this, you can select a preliminary purification strategy. For significant differences in polarity, column chromatography is a strong candidate.[3] If you suspect acidic or basic impurities, an acid-base extraction might be the most efficient first step.[4][5] For solid products with crystalline potential, recrystallization is often the most effective and scalable method for achieving high purity.[3]

Q2: I am struggling to find a suitable recrystallization solvent. What are the key properties to look for?

A2: The ideal recrystallization solvent is one in which pyridazin-4-ol hydrochloride has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Conversely, the impurities should either be highly soluble or nearly insoluble at all temperatures. Given that pyridazin-4-ol hydrochloride is a salt, polar protic solvents like ethanol, methanol, or isopropanol, potentially with small amounts of water, are excellent starting points.[6][7] Avoid solvents in which the compound is sparingly soluble even when hot, or solvents with a boiling point higher than your compound's melting point, as this can lead to "oiling out."[3]

Q3: Can I use normal-phase silica gel chromatography for a hydrochloride salt? I'm observing significant streaking on my TLC plates.

A3: Streaking or tailing on silica gel TLC is a common issue with polar, basic compounds like pyridazine derivatives, especially their salts.[3] This occurs due to strong, sometimes irreversible, binding to the acidic silica gel. To mitigate this, you can neutralize the stationary phase by adding a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your mobile phase (e.g., dichloromethane/methanol).[3] This deactivates the acidic sites on the silica, allowing for better elution and spot shape.

Q4: Is an acid-base extraction effective for purifying a hydrochloride salt?

A4: While it may seem counterintuitive, an acid-base extraction can still be highly effective. The process involves basifying an aqueous solution of the crude salt to generate the free base (pyridazin-4-ol). This neutral, more organic-soluble form can then be extracted into an organic solvent (like dichloromethane or ethyl acetate), leaving behind any water-soluble basic or acidic impurities. The organic layer containing the purified free base can then be washed, dried, and treated with ethereal or methanolic HCl to re-precipitate the pure hydrochloride salt. This method is particularly useful for removing non-basic, organic-soluble impurities.[5][8]

Part 2: Troubleshooting Guide for Common Purification Issues

This table provides a systematic approach to diagnosing and resolving specific problems encountered during the purification of pyridazin-4-ol hydrochloride.

Problem Observed Potential Cause(s) Recommended Solution(s) & Rationale
Low Recovery After Recrystallization 1. Too much solvent was used for dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated upon cooling, maximizing crystal yield.[3] 2. After crystallization, cool the flask in an ice bath to further decrease solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] 3. Pre-heat the filtration funnel and receiving flask to prevent cooling and crystal crashing. Use a small amount of hot solvent to rinse the crystallization flask.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is highly impure, leading to melting point depression. 3. The rate of cooling is too rapid.1. Select a solvent with a lower boiling point. 2. Attempt a preliminary purification by another method (e.g., a quick silica plug or acid-base extraction) to remove the bulk of impurities before recrystallization. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a stable crystal lattice.
Co-elution of Product and Impurity in Column Chromatography The polarity of the product and the impurity are too similar for the chosen solvent system.1. Optimize the mobile phase. Test various solvent systems with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). 2. Add a small percentage of a third solvent to fine-tune the separation. 3. If separation on silica is intractable, consider using a different stationary phase (e.g., alumina, C18 reversed-phase).[6]
Product Fails to Crystallize from Solution 1. The solution is not sufficiently saturated. 2. Persistent soluble impurities are inhibiting crystal nucleation. 3. The compound has formed a stable supersaturated solution.1. Carefully evaporate some of the solvent to increase the concentration. 2. Try adding a seed crystal from a previous pure batch. If none is available, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists.

Part 3: Detailed Purification Protocols

Here we provide step-by-step guides for the most effective purification techniques. The choice of method should be guided by the nature of the impurities and the desired scale.

Protocol 1: Optimized Recrystallization

This protocol is ideal for removing impurities with different solubility profiles and is highly scalable.

Rationale: This technique leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude pyridazin-4-ol hydrochloride in various polar solvents (e.g., ethanol, isopropanol, methanol, water, or mixtures thereof). The ideal solvent will dissolve the compound when heated but show poor solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[3]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean flask and a fluted filter paper in a funnel. Quickly filter the hot solution to remove the charcoal or any insoluble impurities. This step prevents the product from crystallizing prematurely on the filter.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction

This method is highly effective for separating pyridazin-4-ol from acidic or neutral organic impurities.

Rationale: This liquid-liquid extraction technique separates compounds based on their differing acid-base properties. By converting the pyridazin-4-ol free base (a weak base) into its water-soluble hydrochloride salt, or vice-versa, it can be moved between an aqueous and an organic phase, leaving impurities behind.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyridazin-4-ol hydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH ~9-10). This neutralizes the HCl salt, forming the pyridazin-4-ol free base, which may precipitate if its water solubility is low.

  • Extraction of Free Base: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The neutral free base will move into the organic layer. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of dissolved water.[8] Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent.

  • Salt Formation: To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or methanol) with stirring. The pure pyridazin-4-ol hydrochloride will precipitate out of the organic solvent.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether), and dry under vacuum.

Part 4: Visualization of Workflows

Diagrams can clarify complex decision-making processes and experimental workflows.

Purification Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate purification method based on initial analysis of the crude product.

Purification_Strategy start Crude Pyridazin-4-ol HCl tlc Analyze by TLC/ NMR start->tlc decision1 Are impurities acidic/basic? tlc->decision1 decision2 Is product solid with different solubility than impurities? decision1->decision2 No abe Acid-Base Extraction decision1->abe Yes decision3 Are there significant polarity differences? decision2->decision3 No recryst Recrystallization decision2->recryst Yes chrom Column Chromatography decision3->chrom Yes end_node Pure Product decision3->end_node No/ Final Polish abe->end_node recryst->end_node chrom->end_node

Caption: Decision workflow for selecting a purification method.

Acid-Base Extraction Mechanism

This diagram illustrates the movement of species between aqueous and organic phases during the acid-base extraction protocol.

Acid_Base_Extraction cluster_0 Step 1: Basification (add NaOH) cluster_1 Step 2: Extraction cluster_2 Step 3: Re-acidification (add HCl) start_state Organic Phase (e.g., DCM) Aqueous Phase (pH ~1-2) Pyridazin-4-ol HCl (aq) Neutral Impurity (org) Acidic Impurity (org) mid_state Organic Phase Aqueous Phase (pH ~9-10) Pyridazin-4-ol (org) Neutral Impurity (org) Acidic Impurity Salt (aq) NaCl (aq) start_state:f2->mid_state:f2 Forms Free Base start_state:f0->mid_state:f0 start_state:f1->mid_state:f1 end_state Separated Organic Phase Pyridazin-4-ol (org) Neutral Impurity (org) Precipitated Pure Pyridazin-4-ol HCl mid_state:f2->end_state:f1 Separate Layers end_state:f1->end_state:f2 Add HCl/ether

Caption: Phase transfer during acid-base extraction purification.

References

  • Oda, Y., et al. (2019). Practical Preparation of a 1,3,5-Trisubstituted Pyridazin-4(1H)-one Using Selective C1 Unit Insertion and Cyclization. Organic Process Research & Development, 23(2), 235-243. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridazin-4-ol. PubChem. Retrieved from [Link]

  • Alam, O., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3391. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6069-6074.
  • Reddy, B. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(7), 116-127. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Abdel-Ghani, E. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. UCLA Chemistry.
  • Shawky, A. M., et al. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 23(10), 2535. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyridazine Derivatives: A Comparative Analysis Focused on Pyridazin-4-ol Hydrochloride

For researchers, scientists, and drug development professionals navigating the vast chemical space of heterocyclic compounds, the pyridazine scaffold represents a privileged structure with a remarkable spectrum of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the vast chemical space of heterocyclic compounds, the pyridazine scaffold represents a privileged structure with a remarkable spectrum of biological activities. This guide provides an in-depth technical comparison of pyridazin-4-ol hydrochloride and other key pyridazine derivatives, offering insights into their chemical properties, biological performance supported by experimental data, and the underlying structure-activity relationships that govern their function.

The Pyridazine Core: A Versatile Scaffold in Medicinal Chemistry

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to the development of a plethora of derivatives with diverse pharmacological profiles. These include anti-inflammatory, antimicrobial, antihypertensive, anticancer, and anticonvulsant activities.[2] The inherent polarity of the pyridazine ring can also enhance the aqueous solubility of drug candidates, a critical parameter in drug development.

This guide will focus on pyridazin-4-ol hydrochloride, a specific derivative, and contextualize its potential by comparing it with other classes of pyridazine derivatives for which substantial experimental data is available.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. Here, we compare the known properties of the parent pyridazine, pyridazin-4-ol, and a representative pyridazinone derivative.

PropertyPyridazinePyridazin-4-ol6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Representative Pyridazinone)
Molecular Formula C₄H₄N₂C₄H₄N₂OC₁₀H₁₀N₂O
Molecular Weight 80.09 g/mol 96.09 g/mol 174.20 g/mol
Appearance Colorless liquidSolidSolid
Boiling Point 208 °CNot availableNot available
Melting Point -8 °CNot availableVaries with substitution
Solubility in Water MiscibleSolubleGenerally lower than pyridazin-4-ol
pKa 2.24Not availableNot available
LogP 0.44-0.6 (predicted)Varies with substitution

Data for Pyridazine and Pyridazin-4-ol are compiled from various chemical databases. Data for the representative pyridazinone is generalized.

The introduction of a hydroxyl group in pyridazin-4-ol significantly increases its polarity compared to the parent pyridazine, which is expected to influence its solubility and interaction with biological targets. The hydrochloride salt form further enhances aqueous solubility, a desirable characteristic for bioavailability and formulation.

Comparative Biological Performance: Insights from Experimental Data

Anti-inflammatory Activity

The pyridazinone scaffold is a well-established pharmacophore for anti-inflammatory agents, with many derivatives targeting enzymes like cyclooxygenase (COX) and phosphodiesterases (PDEs).

A study on pyridazinone derivatives as PDE4B inhibitors, a key enzyme in the inflammatory cascade, revealed potent anti-inflammatory activity. For instance, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one demonstrated an IC50 of 251 ± 18 nM.[3] While data for pyridazin-4-ol hydrochloride in this assay is unavailable, the structural similarity of the pyridazinone core to the enol tautomer of pyridazin-4-ol suggests potential for interaction with similar biological targets. The hydroxyl group at the 4-position could mimic the carbonyl group of the pyridazinone ring in hydrogen bonding interactions within an enzyme's active site.

Table 1: Comparative Anti-inflammatory Activity of Pyridazine Derivatives (Data from multiple sources, not a direct comparison)

Compound ClassTargetKey DerivativeIC50/EC50Reference
PyridazinonesPDE4B4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one251 ± 18 nM[3]
PyridazinesCOX-26b (a novel pyridazine scaffold)0.18 µM[4]
Pyridazin-4-ol HCl--Data not available-
Antimicrobial Activity

Pyridazine derivatives have shown promise as antimicrobial agents. A study investigating novel pyridazinone derivatives reported significant antibacterial activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the low micromolar range against various bacterial strains.[5] For example, one derivative showed an MIC of 3.74 µM against A. baumannii.[5]

The 4-hydroxy substitution in pyridazin-4-ol could contribute to antimicrobial activity through mechanisms such as chelation of essential metal ions required for bacterial enzyme function, a property observed in other hydroxypyridone-containing compounds.

Table 2: Comparative Antimicrobial Activity of Pyridazine Derivatives (Data from multiple sources, not a direct comparison)

Compound ClassOrganismKey DerivativeMICReference
PyridazinonesA. baumanniiCompound 133.74 µM[5]
PyridazinonesM. tuberculosis3a-j series1.6 - 6.25 µg/mL[6]
Pyridazin-4-ol HCl--Data not available-
Anticancer Activity

The pyridazine scaffold is a component of several anticancer agents. Studies have demonstrated the cytotoxic effects of various pyridazine derivatives against different cancer cell lines. For instance, a series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids were synthesized, with one compound showing an IC50 of 0.40 µg/mL against the P815 mastocytoma cell line.[7]

The presence of a hydroxyl group in pyridazin-4-ol could potentially lead to interactions with key kinases or other enzymes involved in cancer cell proliferation.

Table 3: Comparative Anticancer Activity of Pyridazine Derivatives (Data from multiple sources, not a direct comparison)

Compound ClassCell LineKey DerivativeIC50Reference
Pyridazin-4-onesP815Compound 5b0.40 µg/mL[7]
Pyrazolo-PyridazinesHepG-2Compound 4Data available
Pyridazin-4-ol HCl--Data not available-

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring.

  • Substitution at Position 3 and 6: These positions are frequently modified to modulate activity and selectivity. Bulky aromatic or heteroaromatic groups at these positions have been shown to be crucial for anticancer and anti-inflammatory activities.

  • Substitution at Position 4 and 5: Modifications at these positions can influence the pharmacokinetic properties and fine-tune the biological activity.

  • The Role of the 4-Hydroxy Group: The hydroxyl group in pyridazin-4-ol can act as both a hydrogen bond donor and acceptor, which is critical for binding to biological targets. It can also exist in tautomeric equilibrium with the corresponding pyridazin-4(1H)-one. This tautomerism can be crucial for its mechanism of action, allowing it to interact with different binding sites or adopt different conformations.

SAR_of_Pyridazine cluster_pyridazine General Pyridazine Scaffold cluster_activity Biological Activity cluster_4OH Pyridazin-4-ol Specifics PD R3 Position 3 R6 Position 6 R4 Position 4 R5 Position 5 Activity Modulated Activity R3->Activity Key for Potency R6->Activity Selectivity R4->Activity Fine-tuning R5->Activity Pharmacokinetics OH4 4-Hydroxy Group OH4->Activity H-bonding, Metal Chelation Tautomerism Tautomerism with Pyridazin-4(1H)-one OH4->Tautomerism Tautomerism->Activity Versatile Binding Modes

Caption: Structure-Activity Relationship (SAR) of Pyridazine Derivatives.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of pyridazine derivatives and key biological assays.

General Synthesis of 4-Hydroxypyridazine Derivatives

This protocol describes a general method for the synthesis of 4-hydroxypyridazines, which can be adapted for pyridazin-4-ol.

Synthesis_Workflow Start Starting Material (e.g., 1,4-dicarbonyl compound) Cyclization Cyclization with Hydrazine Start->Cyclization Intermediate Dihydropyridazine Intermediate Cyclization->Intermediate Oxidation Oxidation Intermediate->Oxidation Product 4-Hydroxypyridazine Derivative Oxidation->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General Synthetic Workflow for 4-Hydroxypyridazine Derivatives.

Step-by-Step Protocol:

  • Cyclization: To a solution of a suitable 1,4-dicarbonyl compound (1.0 eq) in a protic solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude dihydropyridazine intermediate.

  • Oxidation: Dissolve the crude intermediate in a suitable solvent like dichloromethane.

  • Add an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxypyridazine derivative.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of pyridazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

This protocol is used to assess the anti-inflammatory potential of pyridazine derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known anti-inflammatory drug + LPS).

  • Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value.

Conclusion and Future Directions

The pyridazine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While pyridazin-4-ol hydrochloride itself requires further direct comparative studies to fully elucidate its therapeutic potential, the analysis of related pyridazine derivatives provides compelling evidence for its promise. The presence of the 4-hydroxy group offers unique opportunities for drug design, potentially enhancing biological activity and improving pharmacokinetic properties.

Future research should focus on the systematic evaluation of 4-hydroxypyridazine derivatives in a variety of biological assays to build a comprehensive SAR profile. The experimental protocols provided in this guide offer a robust framework for such investigations, enabling researchers to make informed decisions in the quest for new and effective pyridazine-based drugs.

References

  • El Kazzouli, S., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 545-556.
  • Asif, M. (2015). A review on pharmacological activities of pyridazine and pyridazinone derivatives.
  • Al-Ghorbani, M., et al. (2022).
  • Gomha, S. M., et al. (2017).
  • Mojahidi, S., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie, 343(5), 310-313.
  • Husain, A., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 742-748.
  • Siddiqui, A. A., et al. (2013). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 49(4), 743-752.
  • Gomha, S. M., et al. (2017).
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and in-vitro cytotoxic evaluation of some new synthesized pyridazine derivatives. Der Pharmacia Lettre, 4(4), 1256-1265.
  • El-Sayed, M. A., et al. (2023).
  • Costa, M. F., et al. (2022). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 27(3), 993.
  • Abouzid, K. M., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry, 16(1), 382-389.
  • Hassan, G. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 145, 107623.
  • Siddiqui, A. A., et al. (2013). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 49(4), 743-752.
  • El-Naggar, M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. International Journal of Molecular Sciences, 24(21), 15638.
  • Allam, H. A., et al. (2020). Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds.
  • Husain, A., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 742-748.
  • Mojahidi, S., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie, 343(5), 310-313.
  • Wilson, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17775.
  • Petrovanu, M., et al. (1981). [Antimicrobial activity of new pyridazine derivatives].
  • Wang, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers.
  • Le, T. V., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4330.
  • Kaur, A., et al. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Research Journal of Pharmacy and Technology, 17(1), 415-426.
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  • Djurendic, E., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 16(8), 691-711.
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Comparative

A Senior Application Scientist's Guide to Confirming Target Engagement of Pyridazin-4-ol Hydrochloride as a Putative Phosphodiesterase 4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within a physiological context is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within a physiological context is a cornerstone of a successful research program. This guide provides an in-depth technical comparison of key methodologies for confirming the target engagement of pyridazin-4-ol hydrochloride, a member of the pharmacologically significant pyridazinone class of compounds. Drawing from extensive research on pyridazinone derivatives, we will consider its putative target to be Phosphodiesterase 4 (PDE4) , an enzyme of high interest for treating inflammatory diseases.[1][2]

This document will navigate the causal logic behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers to make informed decisions in their own discovery pipelines.

The Imperative of Target Engagement in Drug Discovery

The journey from a promising hit compound to a clinical candidate is fraught with challenges, with a significant portion of failures attributed to a lack of efficacy.[3] Demonstrating target engagement—the direct physical interaction of a drug with its intended biological target in a relevant cellular environment—is critical for building confidence in a molecule's mechanism of action and for interpreting downstream biological effects.[4] For a novel pyridazinone derivative like pyridazin-4-ol hydrochloride, robust target engagement data provides the mechanistic anchor needed to justify further optimization and development.

Pyridazinones as Phosphodiesterase 4 (PDE4) Inhibitors

The pyridazinone scaffold is a versatile heterocycle that has been explored for a wide range of biological activities.[2][5] Notably, numerous pyridazinone derivatives have been synthesized and evaluated as potent inhibitors of phosphodiesterase 4 (PDE4).[1][6] PDE4 is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells.[1][7] By inhibiting PDE4, compounds can increase cAMP levels, leading to a dampening of the inflammatory response.[7] Given this precedent, we will proceed with the hypothesis that pyridazin-4-ol hydrochloride is a PDE4 inhibitor.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay is a critical decision in drug discovery, guided by the nature of the target, the stage of the project, and the specific questions being asked.[8] Here, we compare several orthogonal methods for confirming the engagement of pyridazin-4-ol hydrochloride with its putative target, PDE4.

Methodology Comparison: Confirming PDE4 Engagement
Methodology Principle Key Output Advantages Limitations
Biochemical Activity Assay Measures the enzymatic activity of purified PDE4 in the presence of the inhibitor.IC50Direct measure of functional inhibition; high-throughput.Lacks cellular context (e.g., permeability, off-targets).
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation in a cellular environment.[9][10]Thermal Shift (ΔTm), EC50Confirms target engagement in intact cells; label-free.[9][10]Indirect measure of binding; lower throughput than biochemical assays.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (inhibitor) to a ligand (PDE4) immobilized on a sensor surface.K_D, k_on, k_offProvides detailed kinetic and affinity data; label-free.Requires purified protein; immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of an inhibitor to the target protein in solution.K_D, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamic characterization; label-free.Requires larger amounts of purified protein; lower throughput.

Experimental Workflows & Protocols

To provide a practical framework, we present detailed protocols for a biochemical PDE4 activity assay and a Cellular Thermal Shift Assay (CETSA). These two methods offer complementary insights, bridging the gap between direct functional inhibition and target engagement in a physiological setting.

Biochemical PDE4 Activity Assay (Fluorescence Polarization)

This protocol describes a common method for measuring PDE4 activity by quantifying the hydrolysis of a fluorescently labeled cAMP substrate.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep1 Prepare Assay Buffer step1 Add PDE4 Enzyme to Microplate prep1->step1 prep2 Dilute PDE4 Enzyme prep2->step1 prep3 Prepare Pyridazin-4-ol Hydrochloride Dilution Series step2 Add Pyridazin-4-ol Hydrochloride or Control prep3->step2 prep4 Prepare Fluorescent cAMP Substrate step4 Initiate Reaction with Fluorescent cAMP Substrate prep4->step4 step1->step2 step3 Incubate Briefly step2->step3 step3->step4 step5 Incubate at RT step4->step5 detect1 Add Binding Agent (e.g., IMAP beads) step5->detect1 detect2 Incubate detect1->detect2 detect3 Read Fluorescence Polarization detect2->detect3 analyze Calculate % Inhibition and IC50 detect3->analyze

Workflow for a fluorescence polarization-based PDE4 activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., Tris-HCl based buffer with MgCl₂).

    • Dilute recombinant human PDE4 enzyme to the desired concentration in assay buffer.

    • Prepare a serial dilution of pyridazin-4-ol hydrochloride and control inhibitors (e.g., Roflumilast) in assay buffer containing a constant percentage of DMSO.

    • Dilute a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure:

    • Add the diluted PDE4 enzyme solution to the wells of a microplate.

    • Add the pyridazin-4-ol hydrochloride dilutions or control compounds to the respective wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Detection:

    • Stop the reaction and detect the product formation. In a fluorescence polarization (FP) assay, this is typically done by adding a binding agent (e.g., IMAP beads) that selectively binds to the hydrolyzed monophosphate product.[11]

    • Incubate to allow for binding to the detection agent.

    • Measure the fluorescence polarization on a suitable plate reader. An increase in FP corresponds to the amount of hydrolyzed substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of pyridazin-4-ol hydrochloride relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.[9][10]

cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cell1 Culture Cells Expressing PDE4 cell2 Treat Cells with Pyridazin-4-ol HCl or Vehicle cell1->cell2 cell3 Incubate cell2->cell3 heat1 Harvest and Lyse Cells cell3->heat1 heat2 Aliquot Lysate heat1->heat2 heat3 Heat Aliquots to Different Temperatures heat2->heat3 analysis1 Centrifuge to Pellet Aggregated Proteins heat3->analysis1 analysis2 Collect Supernatant (Soluble Fraction) analysis1->analysis2 analysis3 Analyze Soluble PDE4 by Western Blot or other method analysis2->analysis3 analysis4 Quantify Band Intensities analysis3->analysis4 analysis5 Plot % Soluble Protein vs. Temperature analysis4->analysis5

Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture a relevant cell line that endogenously expresses PDE4 (e.g., U937 human monocytic cells).

    • Treat the cells with pyridazin-4-ol hydrochloride at a desired concentration or with a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer, with protease inhibitors.

    • Lyse the cells, for example, by freeze-thaw cycles.[12]

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).[12]

  • Analysis of Soluble Protein:

    • Cool the samples and centrifuge at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PDE4 in each supernatant sample using a method such as Western blotting, ELISA, or mass spectrometry.

    • Quantify the amount of soluble PDE4 at each temperature for both the vehicle- and compound-treated samples.

  • Data Analysis:

    • Plot the percentage of soluble PDE4 remaining as a function of temperature for both the treated and untreated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of pyridazin-4-ol hydrochloride indicates thermal stabilization and thus, target engagement. The difference in the melting temperature (Tm) is reported as ΔTm.

Quantitative Comparison with Alternative PDE4 Inhibitors

To contextualize the performance of a novel compound, it is essential to compare its activity with established molecules targeting the same protein. The following table summarizes reported biochemical potencies for several known PDE4 inhibitors.

Compound Class Putative Target IC50 Reference
Pyridazinone Derivative (4ba) PyridazinonePDE4B251 ± 18 nM[1]
Roflumilast BenzamidePDE40.2 - 4.3 nM (isoform dependent)[9][13]
Apremilast PhthalimidePDE4~74 nM[7]
Crisaborole Boron-containingPDE4490 nM[7]
Rolipram PyrrolidinonePDE4-[13][14]

Note: IC50 values can vary depending on the specific assay conditions and PDE4 isoform used.

This table highlights the nanomolar potency of many pyridazinone derivatives against PDE4, placing them in a relevant range compared to clinically approved drugs like Roflumilast and Apremilast.[1][7][9][13] A comprehensive evaluation of pyridazin-4-ol hydrochloride would involve generating similar data across multiple assay platforms.

Conclusion and Future Directions

Confirming target engagement is a non-negotiable step in the validation of a new chemical entity. For pyridazin-4-ol hydrochloride, a multi-pronged approach is recommended. Initial characterization of its inhibitory activity against purified PDE4 via a biochemical assay will provide a direct measure of its potency (IC50). This should be followed by a Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages PDE4 within the complex milieu of a living cell.

For lead optimization, more detailed biophysical characterization using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide invaluable data on binding kinetics and thermodynamics, helping to build a comprehensive structure-activity relationship (SAR). By employing these orthogonal and self-validating methodologies, researchers can build a robust data package that clearly demonstrates the target engagement of pyridazin-4-ol hydrochloride, paving the way for its further development as a potential therapeutic agent.

References

  • Al-Ali, H., et al. (2017). A CETSA-based strategy for the quantitative analysis of drug and metabolite target engagement in cells.
  • Antolin, A. A., et al. (2021). A Perspective on Target Engagement in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15615-15634.
  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488-520.
  • Giembycz, M. A. (2008).
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921.
  • Michaux, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-433.
  • Schafer, P. H., et al. (2012). Apremilast, a novel PDE4 inhibitor, regulates inflammation through multiple cAMP downstream effectors. Arthritis Research & Therapy, 14(5), R194.
  • Spadoni, G., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 59(23), 10680-10696.
  • Sykes, D. A., et al. (2020). Principles and techniques of target engagement assessment: a review. Biochemical Society Transactions, 48(3), 863-874.
  • Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486.
  • Zappalà, C., et al. (2022).
  • BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Pelago Bioscience. (n.d.). Publications. Retrieved from [Link]

  • PubMed. (n.d.). Rolipram, a PDE4 Inhibitor, Enhances the Inotropic Effect of Rat Heart by Activating SERCA2a. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ResearchGate. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

Sources

Validation

In Vivo Efficacy of Pyridazinone-Based PDE4 Inhibitors: A Comparative Guide

For researchers and drug development professionals exploring novel anti-inflammatory agents, the pyridazinone scaffold has emerged as a promising pharmacophore.[1] While a diverse range of biological activities have been...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel anti-inflammatory agents, the pyridazinone scaffold has emerged as a promising pharmacophore.[1] While a diverse range of biological activities have been attributed to pyridazinone derivatives, from anticancer to cardiovascular effects, their potential in modulating inflammatory responses is of particular interest.[2][3][4] This guide provides an in-depth, objective comparison of the in vivo efficacy of a novel pyridazinone-based Phosphodiesterase 4 (PDE4) inhibitor, herein referred to as compound 4ba , against established PDE4 inhibitors, Roflumilast and Zardaverine .

The experimental data presented is synthesized from a peer-reviewed study to offer a clear, evidence-based perspective on the potential of this pyridazinone derivative as a therapeutic candidate.

The Rationale for Targeting PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in downregulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of various inflammatory cells, including monocytes and macrophages, and reduces the production of pro-inflammatory cytokines.[5] This mechanism forms the basis for the clinical use and investigation of PDE4 inhibitors in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Below is a diagram illustrating the signaling pathway affected by PDE4 inhibition.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammatory Response Decreased Inflammatory Response PKA->Inflammatory Response leads to Compound_4ba Pyridazinone (4ba) Compound_4ba->PDE4 inhibits

Caption: Mechanism of PDE4 Inhibition in Inflammatory Cells.

Comparative In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model

To assess the anti-inflammatory potential of the pyridazinone derivative 4ba, an in vivo zebrafish larva model of LPS-induced inflammation was utilized. This model allows for the visualization and quantification of immune cell recruitment to a site of inflammation. The efficacy of compound 4ba was compared directly with Roflumilast and Zardaverine.

The key metrics for comparison were the recruitment of monocytes and macrophages to the site of LPS injection. A reduction in the number of these immune cells indicates an effective anti-inflammatory response.

Table 1: Comparative Efficacy on Monocyte Recruitment

CompoundConcentrationAverage Reduction in Monocyte Recruitment vs. LPS ControlStatistical Significance (p-value)
Pyridazinone 4ba 200 µM69% 0.002
20 µMStatistically significant blockade> 0.05 vs. control
2 µMStatistically significant blockade> 0.05 vs. control
Roflumilast200 µMIncreased recruitment0.042 vs. control
20 µMIncreased recruitment0.001 vs. control
2 µMNo effect-
Zardaverine200 µMNo modulation-
20 µMNo modulation-
2 µMNo modulation-

Table 2: Comparative Efficacy on Macrophage Recruitment

CompoundConcentrationEffect on Macrophage Recruitment vs. LPS ControlStatistical Significance (p-value)
Pyridazinone 4ba 200 µMTendency to decrease-
20 µMStatistically significant blockade> 0.05 vs. control
2 µMStatistically significant blockade> 0.05 vs. control
RoflumilastAll concentrationsNo effect-
Zardaverine200 µM26% average reduction0.006
20 µMNo variation-
2 µM2-fold increase vs. control0.020

Analysis of In Vivo Data:

The pyridazinone derivative 4ba demonstrated a superior and more consistent anti-inflammatory profile compared to both Roflumilast and Zardaverine in this model.[5] At a concentration of 200 µM, compound 4ba was the only agent to significantly reduce LPS-induced monocyte recruitment.[5] Furthermore, at lower concentrations (2 µM and 20 µM), it effectively blocked the recruitment of both monocytes and macrophages.[5]

In contrast, Roflumilast unexpectedly increased monocyte recruitment at higher concentrations and had no impact on macrophage infiltration.[5] Zardaverine showed a dose-dependent, and somewhat contradictory, effect on macrophage recruitment and failed to modulate monocyte numbers.[5]

Experimental Protocols

For the purpose of reproducibility and methodological transparency, the detailed protocol for the in vivo inflammation assay is provided below.

Protocol: LPS-Induced Inflammation in Zebrafish Larvae

  • Animal Model: Zebrafish larvae at 3 days post-fertilization (dpf).

  • Compound Incubation: Larvae are incubated with the test compounds (Pyridazinone 4ba, Roflumilast, Zardaverine) or vehicle control at the specified concentrations for 2 hours prior to LPS injection.

  • Microinjection of LPS:

    • Anesthetize the larvae.

    • Using a microinjector, inject a solution of Lipopolysaccharide (LPS) into the caudal vein to induce a systemic inflammatory response.

  • Incubation Post-Injection: Following injection, the larvae are returned to the incubator and maintained in the presence of the test compounds for a further 4 hours.

  • Immunohistochemistry and Imaging:

    • Fix the larvae.

    • Perform whole-mount immunohistochemistry using specific antibodies to label monocytes and macrophages.

    • Image the tail region of the larvae using fluorescence microscopy.

  • Quantification and Statistical Analysis:

    • Quantify the number of fluorescently labeled monocytes and macrophages in a defined region of interest in the tail.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the cell counts between the different treatment groups. A p-value of < 0.05 is considered statistically significant.

The workflow for this experimental protocol is visualized in the following diagram.

Experimental_Workflow Zebrafish_Larvae Zebrafish Larvae (3 dpf) Compound_Incubation Incubate with Test Compounds (2 hours) Zebrafish_Larvae->Compound_Incubation LPS_Injection Microinject LPS into Caudal Vein Compound_Incubation->LPS_Injection Post_Incubation Incubate with Compounds (4 hours) LPS_Injection->Post_Incubation Fixation_Staining Fix and Perform Immunohistochemistry Post_Incubation->Fixation_Staining Imaging Fluorescence Microscopy of Tail Region Fixation_Staining->Imaging Analysis Quantify Immune Cells & Statistical Analysis Imaging->Analysis

Caption: Workflow for the In Vivo Inflammation Assay.

Conclusion and Future Directions

The presented in vivo data strongly suggests that the pyridazinone scaffold holds significant promise for the development of novel anti-inflammatory agents. The representative compound, 4ba, exhibited potent and consistent inhibition of inflammatory cell recruitment, outperforming established PDE4 inhibitors in the zebrafish model.[5]

These findings warrant further investigation into the pharmacokinetic and pharmacodynamic properties of pyridazinone-based PDE4 inhibitors in mammalian models of inflammation. The superior efficacy profile of compound 4ba highlights the potential for developing pyridazinone derivatives with improved therapeutic windows and reduced side effects compared to existing anti-inflammatory drugs. Researchers in the field are encouraged to explore the structure-activity relationships of this chemical class to optimize potency and selectivity, paving the way for new treatments for a range of inflammatory disorders.

References

  • Rondel, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 436-448. [Link]

  • Gutierrez, D. A., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology, 35(6), 503-519. [Link]

  • Al-Tel, T. H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]

  • Gaber, F. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(12), 1125-1149. [Link]

  • Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 102. [Link]

  • Singh, P., & Kumar, A. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • PubChem. (n.d.). Pyridazin-4-ol. National Center for Biotechnology Information. [Link]

  • Tanjima, T. L., et al. (2025). Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines. Advances in Bioresearch, 16(3), 76-83. [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5010-5014. [Link]

  • Matrix Fine Chemicals. (n.d.). PYRIDAZIN-4-OL. [Link]

  • Al-Shamari, M. M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(33), 3726-3745. [Link]

  • Zhang, Y., et al. (2025). Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. Bioorganic & Medicinal Chemistry, 133, 118420. [Link]

  • Singh, A., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Chemical Biology Letters, 11(1), 1-20. [Link]

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